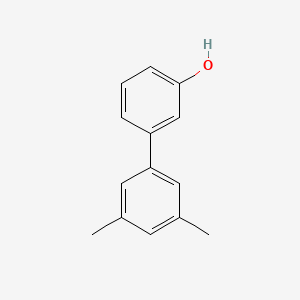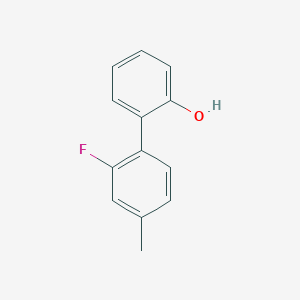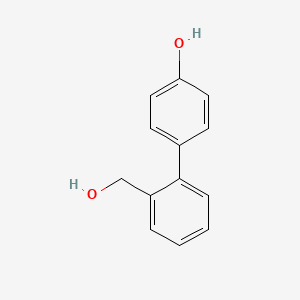
4-(2-Hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxymethylphenyl)phenol, also known as 2-(2-Hydroxymethylphenyl)phenol, is a chemical compound with the linear formula C13H12O2 . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of 2-hydroxymethylphenols, which are related to 4-(2-Hydroxymethylphenyl)phenol, has been achieved by reduction with sodium borohydride of the precursor aldehydes . These aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method has been found to be an improvement upon direct hydroxymethylation with paraformaldehyde .
Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxymethylphenyl)phenol is characterized by a hydroxyl group attached directly to a benzene ring . The InChI code for this compound is 1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2 .
Chemical Reactions Analysis
Phenols, including 4-(2-Hydroxymethylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical and Chemical Properties Analysis
Phenol, a related compound, is a white crystalline solid that smells of disinfectant . It is moderately soluble in water due to its ability to form hydrogen bonds with water .
Mecanismo De Acción
Target of Action
4-(2-Hydroxymethylphenyl)phenol is a derivative of phenol, which is known to be a potent proteolytic agent . .
Mode of Action
It is known that phenol derivatives can interact with proteins and other biological molecules, leading to changes in their structure and function .
Biochemical Pathways
The synthesis of 2-hydroxymethylphenols, which includes 4-(2-Hydroxymethylphenyl)phenol, involves the reaction of phenols with paraformaldehyde . This reaction can lead to the formation of both the hydroxymethyl and the bishydroxymethyl derivatives . These compounds are of interest as borate complexants, potentially useful intermediates for mild oxidation with pyridinium chlorochromate, and as model compounds in phenol/formaldehyde polymeric studies .
Pharmacokinetics
It is known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to have antioxidant properties and can interact with various biological molecules, potentially leading to changes in cellular function .
Action Environment
The action of 4-(2-Hydroxymethylphenyl)phenol can be influenced by various environmental factors. For instance, the reaction of phenols with paraformaldehyde to produce 2-hydroxymethylphenols can occur under anhydrous and aqueous alkaline conditions . The yield and regiospecificity of this reaction can be affected by the presence of certain catalysts .
Safety and Hazards
Direcciones Futuras
Phenol derivatives, including 4-(2-Hydroxymethylphenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups . These compounds have potential biological activities and are used in various industries, including plastics, adhesives, and coatings .
Análisis Bioquímico
Biochemical Properties
4-(2-Hydroxymethylphenyl)phenol plays a role in various biochemical reactions . It is involved in the synthesis of biologically active compounds, including mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors . It interacts with enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes .
Cellular Effects
The effects of 4-(2-Hydroxymethylphenyl)phenol on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(2-Hydroxymethylphenyl)phenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
4-(2-Hydroxymethylphenyl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Propiedades
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHRHXRPQWCHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683436 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134967-58-1 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)
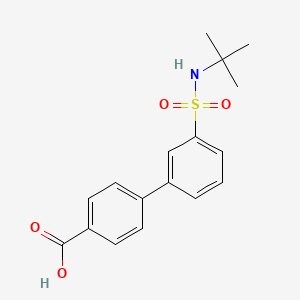

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)
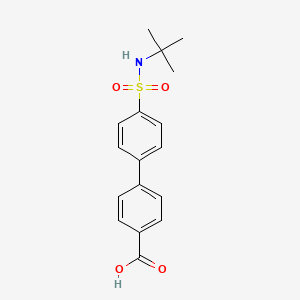

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
